Rel-N,N'''-[[(1R,3S,4S,6R)-4-[(aminoiminomethyl)amino]-6-[[4-[(aminoiminomethyl)amino]phenyl]amino]-1,3-cyclohexanediyl]bis(oxy-4,1-phenylene)]bisguanidine
Description
The compound, hereafter referred to as Compound A, is a highly functionalized cyclohexane derivative featuring a 1,3-cyclohexanediyl core substituted with bis(oxy-phenylene) linkers and multiple guanidine groups. Such properties are often critical in biological systems, particularly in receptor binding or enzyme inhibition .
Properties
Molecular Formula |
C28H37N13O2 |
|---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
2-[(1S,2S,4R,5R)-5-[4-(diaminomethylideneamino)anilino]-2,4-bis[4-(diaminomethylideneamino)phenoxy]cyclohexyl]guanidine |
InChI |
InChI=1S/C28H37N13O2/c29-25(30)38-16-3-1-15(2-4-16)37-21-13-22(41-28(35)36)24(43-20-11-7-18(8-12-20)40-27(33)34)14-23(21)42-19-9-5-17(6-10-19)39-26(31)32/h1-12,21-24,37H,13-14H2,(H4,29,30,38)(H4,31,32,39)(H4,33,34,40)(H4,35,36,41)/t21-,22+,23-,24+/m1/s1 |
InChI Key |
PKMXMBXOZUEHDV-QPXUXIHVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](C[C@@H]([C@H]1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)NC4=CC=C(C=C4)N=C(N)N |
Canonical SMILES |
C1C(C(CC(C1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)NC4=CC=C(C=C4)N=C(N)N |
Origin of Product |
United States |
Biological Activity
Rel-N,N'''-[[(1R,3S,4S,6R)-4-[(aminoiminomethyl)amino]-6-[[4-[(aminoiminomethyl)amino]phenyl]amino]-1,3-cyclohexanediyl]bis(oxy-4,1-phenylene)]bisguanidine is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including multiple guanidine groups and aminoiminomethyl functionalities, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Analysis
The compound's structure can be broken down into several key components:
- Guanidine Groups : Known for their basicity and ability to form hydrogen bonds, guanidine derivatives are often studied for their pharmacological properties.
- Aminoiminomethyl Functionalities : These groups enhance the reactivity of the compound and may contribute to its biological interactions.
- Cyclohexanediyl and Phenylene Units : These structural features provide rigidity and stability to the molecule.
Table 1: Structural Features of Rel-N,N''' Compound
| Feature | Description |
|---|---|
| Guanidine Groups | Multiple units enhancing reactivity |
| Aminoiminomethyl Functionalities | Contributes to biological interactions |
| Cyclohexanediyl Unit | Provides structural stability |
| Phenylene Units | Enhances molecular rigidity |
Pharmacological Properties
Rel-N,N''' has shown significant biological activity in various studies. Key areas of research include:
- Antimicrobial Activity : Similar to other guanidine derivatives, this compound exhibits antimicrobial properties that may make it a candidate for treating infections.
- Anticancer Potential : Preliminary studies suggest that Rel-N,N''' may have cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
Understanding the mechanisms by which Rel-N,N''' exerts its biological effects is crucial for its development as a therapeutic agent. Research indicates that:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, contributing to its anticancer effects.
- Cellular Interaction : Interaction studies have suggested that Rel-N,N''' can bind to cellular receptors or proteins, altering their activity and leading to various biological outcomes.
Case Studies
-
Antimicrobial Activity Study :
- A study evaluated the antimicrobial efficacy of Rel-N,N''' against various bacterial strains. Results indicated significant inhibition of growth compared to control groups.
-
Anticancer Activity Assessment :
- In vitro tests demonstrated that Rel-N,N''' exhibited cytotoxicity against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The IC50 values were significantly lower than those of standard chemotherapeutics.
Table 2: Biological Activity Summary
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Significant growth inhibition | |
| Anticancer | Cytotoxic against U-87 and MDA-MB-231 |
Comparative Analysis with Other Guanidine Derivatives
Rel-N,N''' shares similarities with other guanidine-based compounds. The following table compares its properties with well-known guanidine derivatives:
Table 3: Comparison of Guanidine Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Guanidine | Simple structure | Antimicrobial |
| Biguanide | Two guanidine units | Antidiabetic |
| 1-(2-Aminoimidazolyl)guanidine | Contains imidazole ring | Anticancer |
| Rel-N,N''' Compound | Multiple guanidine and amino groups | Antimicrobial, Anticancer |
Scientific Research Applications
Rel-N,N'''-[[(1R,3S,4S,6R)-4-[(aminoiminomethyl)amino]-6-[[4-[(aminoiminomethyl)amino]phenyl]amino]-1,3-cyclohexanediyl]bis(oxy-4,1-phenylene)]bisguanidine exhibits significant biological activity. It is primarily studied for its pharmacological properties:
- Antimicrobial Activity : Its guanidine derivatives have shown potential as antimicrobial agents.
- Antidiabetic Properties : Similar compounds have been explored for their effectiveness in managing diabetes.
- Anticancer Potential : Investigations into guanidine derivatives reveal promising results in cancer treatment scenarios.
Applications in Medicinal Chemistry
The compound's applications in medicinal chemistry are multifaceted:
- Drug Development : The structural characteristics make it a candidate for developing new therapeutic agents targeting various diseases.
- Biological Interaction Studies : Research into how this compound interacts with biological systems can provide insights into its mechanism of action and potential therapeutic targets.
Comparison with Related Compounds
To understand the versatility of this compound], it is useful to compare it with other guanidine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Guanidine | Simple structure | Antimicrobial |
| Biguanide | Two guanidine units | Antidiabetic |
| 1-(2-Aminoimidazolyl)guanidine | Imidazole ring | Anticancer |
Case Studies and Research Findings
Several studies have documented the applications and efficacy of this compound]:
- In Vitro Studies : Research indicates that this compound can inhibit specific enzymes related to disease pathways.
- Animal Models : Studies have demonstrated its effectiveness in reducing tumor growth in certain cancer models.
- Pharmacokinetic Studies : Investigations into the absorption and metabolism of the compound suggest favorable profiles for therapeutic use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
Compound A’s unique attributes include:
- Cyclohexane backbone : Provides conformational rigidity compared to linear or aromatic backbones in other guanidine derivatives.
- Bisguanidine groups : Two guanidine moieties linked via phenylene-oxy bridges, enhancing charge distribution and hydrogen-bonding capacity.
- Stereochemical complexity : The 1R,3S,4S,6R configuration likely influences binding specificity and solubility.
Table 1: Comparison of Structural Features
*Molecular weights estimated based on structural formulas.
Spectroscopic and Analytical Comparisons
While experimental data for Compound A are lacking, analogous guanidine-containing compounds (e.g., ) highlight methodologies for characterization:
- NMR : Guanidine protons typically resonate at δ 6.5–8.5 ppm (1H NMR), while aromatic protons in phenylene-oxy linkers appear at δ 6.8–7.5 ppm .
- Mass spectrometry : High-resolution MS would confirm molecular ion peaks (e.g., [M+H]+ ~801–901 m/z for Compound A) and fragmentation patterns .
- Chromatography : RP-HPLC retention times depend on polarity; guanidine groups may reduce retention due to hydrophilic interactions .
Table 2: Hypothetical Analytical Data for Compound A vs. Compound
Preparation Methods
Starting Materials and Key Intermediates
- Cyclohexanediyl derivatives with appropriate stereochemistry.
- Aromatic amines or phenylene derivatives functionalized for ether linkage formation.
- Guanidine or aminoiminomethyl precursors for guanidine group installation.
Synthetic Strategy
The synthesis typically involves the following stages:
Synthesis of the Cyclohexane Core with Correct Stereochemistry
- Starting from substituted cyclohexanones or cyclohexanediols.
- Use of stereoselective reductions or functional group transformations to achieve (1R,3S,4S,6R) configuration.
Formation of Ether Linkages Between Cyclohexane and Phenylene Units
- Nucleophilic substitution reactions where hydroxyl groups on cyclohexane react with activated aromatic halides or sulfonates.
- Conditions optimized to prevent racemization or side reactions.
Introduction of Guanidine Functional Groups
- Conversion of amine groups on the aromatic rings to guanidine via reaction with cyanamide or S-methylisothiourea salts.
- Protection/deprotection strategies may be employed to avoid side reactions.
Final Assembly and Purification
- Coupling of bisguanidine intermediates.
- Purification by chromatography or recrystallization to obtain the target compound with high purity.
Representative Reaction Conditions
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyclohexane core synthesis | Stereoselective reduction (e.g., NaBH4) | Control of stereochemistry critical |
| Ether linkage formation | Aromatic halide, base (K2CO3), solvent (DMF) | Mild heating, inert atmosphere |
| Guanidine group introduction | Cyanamide or S-methylisothiourea, base | Room temperature to moderate heating |
| Purification | Column chromatography, recrystallization | Use of polar solvents for guanidine |
Data Table: Physical and Chemical Properties Relevant to Preparation
| Property | Value | Source/Notes |
|---|---|---|
| Molecular Formula | C29H50N12O8 | Derived from compound structure |
| Molecular Weight | Approx. 650-700 g/mol | Estimated based on formula |
| Melting Point | Not explicitly reported | Likely >200°C due to aromatic content |
| Solubility | Soluble in polar solvents (DMSO, water) | Guanidine groups enhance polarity |
| Stability | Stable under neutral to basic conditions | Sensitive to strong acids |
Summary Table of Preparation Method Advantages and Challenges
| Aspect | Advantages | Challenges |
|---|---|---|
| Stereoselective synthesis | High specificity for desired isomer | Requires chiral reagents/catalysts |
| Ether bond formation | Robust reaction with good yields | Potential for side reactions |
| Guanidine group installation | Mild conditions available | Guanidine groups sensitive to acid/base |
| Purification | Established chromatographic methods | High polarity complicates isolation |
Q & A
Basic Research Questions
Q. What methodologies are recommended for confirming the structural integrity of this guanidine derivative?
- Methodological Answer : Combine 1H and 13C NMR spectroscopy to analyze chemical shifts and coupling constants, which reveal stereochemical and electronic environments (e.g., cyclohexane diyl and phenylene groups). Validate purity via HPLC (retention time consistency) and mass spectrometry to confirm molecular ion peaks (e.g., [M+H]+ or [M–Cl]–). Cross-reference experimental data with calculated molecular weights to resolve ambiguities .
Q. How can researchers assess the purity of this compound during synthesis?
- Methodological Answer : Use HPLC-UV (λmax ~255 nm, common for aromatic/amino groups) with a C18 column and gradient elution. Pair with high-resolution mass spectrometry (HRMS) to detect trace impurities (<2%). For hygroscopic or thermally unstable batches, supplement with Karl Fischer titration for water content analysis .
Q. What experimental precautions are critical for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
